molecular formula C24H24N2O5S B3658177 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B3658177
M. Wt: 452.5 g/mol
InChI Key: VRGIKMHAUUKKSB-UHFFFAOYSA-N
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Description

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a combination of benzothiophene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl (E)-2-{[5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE apart is its unique combination of benzothiophene and quinoline structures. This dual functionality provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-30-24(29)21-16-9-5-7-11-19(16)32-22(21)26-20(27)13-31-23(28)17-12-14(2)25-18-10-6-4-8-15(17)18/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIKMHAUUKKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

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